2-Aminopyrimidine-4-carboxylic acid
Overview
Description
2-Aminopyrimidine-4-carboxylic acid is an aromatic heterocyclic compound that contains a pyrimidine ring with an amino group at the 2-position and a carboxylic acid group at the 4-position
Mechanism of Action
Target of Action
2-Aminopyrimidine-4-carboxylic acid, like other pyrimidines, is known to exhibit a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidines, in general, have anti-inflammatory effects due to their inhibitory response against the expression and activities of certain vital inflammatory mediators . This suggests that this compound may interact with these targets, leading to changes in their expression and activities.
Biochemical Pathways
Given its anti-inflammatory effects, it is likely that it affects the pathways involving the inflammatory mediators mentioned above . These mediators play crucial roles in the inflammatory response, and their inhibition can lead to downstream effects such as reduced inflammation.
Pharmacokinetics
It is known that the compound is solid at room temperature and should be stored in a refrigerator . This suggests that the compound’s bioavailability may be influenced by factors such as its formulation and the route of administration.
Result of Action
The result of the action of this compound is likely to be a reduction in inflammation, given its anti-inflammatory effects . This is achieved through the inhibition of certain inflammatory mediators, leading to a decrease in the inflammatory response.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by factors such as temperature, as suggested by the recommendation to store the compound in a refrigerator . Additionally, the compound’s action may also be influenced by the specific biological environment in which it is administered, including the presence of other compounds and the pH of the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopyrimidine-4-carboxylic acid typically involves the reaction of 2-amino-4,6-dichloropyrimidine with various amines in the presence of triethylamine. This reaction is carried out without the use of solvents or catalysts, resulting in good to excellent yields . Another method involves the fusion of 2-amino-4,6-dichloropyrimidine with a variety of amines under solvent-free conditions at elevated temperatures (80-90°C) .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Aminopyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities.
Scientific Research Applications
2-Aminopyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 2-Amino-6-methylpyrimidine-4-carboxylic acid
- 2-Amino-4,6-dichloropyrimidine
- 2-Aminopyrimidine
Comparison: 2-Aminopyrimidine-4-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the pyrimidine ring.
Properties
IUPAC Name |
2-aminopyrimidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-5-7-2-1-3(8-5)4(9)10/h1-2H,(H,9,10)(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFPFLBDQJVJIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289480 | |
Record name | 2-Aminopyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2164-65-0 | |
Record name | 2164-65-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61555 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Aminopyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Aminopyrimidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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